molecular formula C₇¹³C₃H₉N₃O₂ B1147427 1-Benzylideneaminohydantoin-13C3 CAS No. 1331666-40-0

1-Benzylideneaminohydantoin-13C3

Cat. No.: B1147427
CAS No.: 1331666-40-0
M. Wt: 206.18
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzylideneaminohydantoin-13C3 is a stable isotope-labeled compound, specifically labeled with carbon-13. This compound is an intermediate in the preparation of labeled 1-Amino Hydantoin. It is used extensively in various scientific research fields due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylideneaminohydantoin-13C3 is synthesized through a series of chemical reactions involving the incorporation of carbon-13 isotopes. The synthetic route typically involves the reaction of hydantoin with benzaldehyde in the presence of a catalyst. The reaction conditions often include controlled temperatures and specific solvents such as acetone, dimethyl sulfoxide, or methanol.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis with stringent quality control measures. The process ensures the incorporation of carbon-13 isotopes in the desired positions within the molecule. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylideneaminohydantoin-13C3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions where the benzylidene group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used under different conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives, while reduction can produce aminohydantoin derivatives.

Scientific Research Applications

1-Benzylideneaminohydantoin-13C3 has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard for chemical identification, qualitative and quantitative analysis, and detection.

    Biology: The compound is used in metabolic research to study metabolic pathways in vivo.

    Medicine: It is employed in clinical diagnostics for imaging, diagnosis, and newborn screening.

    Industry: The compound serves as an environmental pollutant standard for detecting air, water, soil, sediment, and food contaminants

Mechanism of Action

The mechanism of action of 1-Benzylideneaminohydantoin-13C3 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its incorporation into metabolic pathways, allowing researchers to track and study various biochemical processes. The labeled carbon-13 atoms enable precise monitoring of the compound’s distribution and transformation within biological systems.

Comparison with Similar Compounds

  • 1-Benzylideneaminohydantoin
  • 1-Amino Hydantoin
  • 2-Methyl-5-nitro imidazole

Comparison: 1-Benzylideneaminohydantoin-13C3 is unique due to its carbon-13 labeling, which allows for detailed metabolic studies and precise tracking in various research applications. Compared to its non-labeled counterparts, this compound provides enhanced capabilities for studying complex biochemical pathways and environmental processes .

Properties

IUPAC Name

1-[(E)-benzylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-9-7-13(10(15)12-9)11-6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,14,15)/b11-6+/i7+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVLAELZNUZRPV-OSWPLBNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13C](=O)N[13C](=O)N1/N=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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